molecular formula C13H30O3Si B1596530 Tributoxymethylsilane CAS No. 5581-68-0

Tributoxymethylsilane

Cat. No. B1596530
CAS RN: 5581-68-0
M. Wt: 262.46 g/mol
InChI Key: GYZQBXUDWTVJDF-UHFFFAOYSA-N
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Description

Tributoxymethylsilane is a chemical compound with the molecular formula C13H30O3Si . The structure of the Tributoxymethylsilane molecule contains a total of 46 bonds, including 16 non-H bonds and 12 rotatable bonds .


Synthesis Analysis

The synthesis of Tributoxymethylsilane involves several methods . One method involves the reaction with triethylamine in toluene under an inert atmosphere and reflux conditions for 3 hours . The yield of this reaction is approximately 65% .


Molecular Structure Analysis

The molecular structure of Tributoxymethylsilane includes the arrangement of atoms and the chemical bonds that hold the atoms together . High-resolution mass spectrometry can be used for detailed structural characterization by breaking the intact molecular ions and protonated or deprotonated molecules into key fragment ions .


Chemical Reactions Analysis

Tributoxymethylsilane, like other chemicals, can undergo various reactions under certain conditions . These reactions can differ mainly in the rate at which they progress. A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .


Physical And Chemical Properties Analysis

Tributoxymethylsilane exhibits several important properties. It is highly hydrophobic, which means it repels water and other polar solvents . This property makes it useful in applications where moisture resistance is required .

Scientific Research Applications

Nanoparticle Stabilization and Metal Complexation

Tributoxymethylsilane and related compounds find applications in the field of nanoparticle stabilization and metal complexation. A study by Racles, Silion, and Iacob (2014) explored the use of a tris(hydroxymethyl)aminomethane-modified polysiloxane for nanoparticle stabilization and metal complexation, including the binding of 4f metals like lanthanum. This polymeric lanthanum complex showed surface activity and was effective in stabilizing polymer nanoparticles, as well as dispersing organic-coated metal oxide nanoparticles in water (Racles, Silion, & Iacob, 2014).

Polymer Synthesis and Modification

Tributoxymethylsilane derivatives are significant in polymer science. For instance, Abe and Kijima (1969) prepared Tributoxysiloxychlorosilanes, which upon hydrolysis, led to the formation of Tributoxysiloxysilanols. These compounds were key in producing resinous products and glassy solids with specific molecular weights, indicating their potential in creating unique polymeric materials (Abe & Kijima, 1969).

Electrolyte Applications in Batteries

In the field of energy storage, Lyons et al. (1996) utilized polysilane comb polymers, incorporating ethoxyethoxybutane, as polymer electrolyte hosts. These polymers solubilized lithium triflate, allowing the creation of polymer electrolytes with varying compositions, demonstrating the applicability of tributoxymethylsilane derivatives in battery technologies (Lyons et al., 1996).

Complexation with Transition Metals

The interaction of tributoxymethylsilane derivatives with transition metals has been a subject of interest. Nagaj et al. (2013) studied the complex formation between a tris(hydroxymethyl)aminomethane (a compound related to tributoxymethylsilane) and Cu(II) ions, revealing insights into the stoichiometry, stability, and reactivity of these complexes. This research is crucial in understanding the buffer’s interaction with transition metals in biochemical applications (Nagaj et al., 2013).

Polymer Modification for Material Science

Tributoxymethylsilane derivatives are also applied in modifying polymers for various material science applications. For instance, Zheng et al. (2010) used Tris(hydroxymethyl)aminomethane, a related compound, to graft onto the surface of a Ni(6)-substituted polyoxotungstate, forming a cubic polyoxometalate-organic molecular cage with high thermal and hydrothermal stability. Such developments are significant in the field of material science and nanotechnology (Zheng et al., 2010).

Photoluminescence in Silicon Network Polymers

Investigations into the optical properties of silicon network polymers have also been conducted. Furukawa, Fujino, and Matsumoto (1990) studied polysilanes derived from alkyl trichlorosilanes, which demonstrated photoluminescence in the visible region, a property potentially attributable to the high dimensionality of their network structure. Such findings are pertinent to the development of new materials with specific optical properties (Furukawa, Fujino, & Matsumoto, 1990).

Safety And Hazards

Tributoxymethylsilane is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways, causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributoxy(methyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O3Si/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZQBXUDWTVJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Si](C)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971213
Record name Tributoxy(methyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributoxymethylsilane

CAS RN

5581-68-0
Record name Tributoxymethylsilane
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Record name Tributoxymethylsilane
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Record name Tributoxy(methyl)silane
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Record name Tributoxymethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Shostakovsky, DA Kochkin, VL Vinogradov… - Bulletin of the Academy …, 1956 - Springer
… Fractionation gave 95.1 g (50.2%) of dibutoxymethylsilane, 11.4 g of tributoxymethylsilane, and 50.3 g of high-boiling viscous products. For the preparation of tributoxymethylsilane …
Number of citations: 3 link.springer.com

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